molecular formula C11H8BrFN2 B1475534 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine CAS No. 1601000-76-3

4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine

Cat. No.: B1475534
CAS No.: 1601000-76-3
M. Wt: 267.1 g/mol
InChI Key: AOFCHDMPCRHMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine is a high-value chemical intermediate designed exclusively for research and development applications. This compound features a pyrimidine core halogenated at the 4-position with bromine, making it an excellent electrophile for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . Its structure, incorporating a 3-fluoro-4-methylphenyl moiety, is engineered to influence the molecule's electronic properties and potential for target binding, which is critical in medicinal chemistry. This bromopyrimidine serves as a key synthetic building block in pharmaceutical research, particularly in the discovery of novel antimicrobial agents . Similar pyrimidine and pyrazine derivatives have demonstrated significant activity against resistant bacterial strains, including extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) and Mycobacterium tuberculosis . Researchers utilize this scaffold to develop compounds that can inhibit critical bacterial enzymes, such as DNA gyrase . Beyond antimicrobial applications, it is also a crucial precursor in materials science and for synthesizing more complex heterocyclic systems for various investigative purposes. Applications & Research Value: • Medicinal Chemistry: A versatile precursor for constructing potential therapeutic agents through palladium-catalyzed cross-couplings . • Antimicrobial Discovery: Core structure for developing novel compounds against drug-resistant pathogens . • Chemical Biology: Useful as a molecular scaffold for probing biological interactions and enzyme inhibition . Note: This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet for proper handling and disposal guidelines.

Properties

IUPAC Name

4-bromo-6-(3-fluoro-4-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2/c1-7-2-3-8(4-9(7)13)10-5-11(12)15-6-14-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFCHDMPCRHMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1][2] Its unique electronic properties and versatile substitution patterns have made it a privileged scaffold in the design of novel therapeutics.[1][3] The introduction of specific substituents, such as halogens and functionalized aryl groups, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides a detailed technical overview of a specific pyrimidine derivative, 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine, a compound of interest for its potential applications in drug development.

Physicochemical Properties of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.[3]

PropertyValue
Molecular Formula C₁₁H₈BrFN₂
Molecular Weight 267.10 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[4]
Melting Point Not empirically determined; expected to be a crystalline solid with a defined melting point.[5]

Proposed Synthetic Pathway: A Suzuki-Miyaura Cross-Coupling Approach

The synthesis of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely employed for the formation of carbon-carbon bonds between aryl and heteroaryl moieties due to its high yields and functional group tolerance.[6][7][8]

A plausible synthetic route would involve the coupling of a dihalogenated pyrimidine, such as 4,6-dibromopyrimidine, with a suitable boronic acid derivative.

Experimental Protocol:
  • Reaction Setup: To a solution of 4,6-dibromopyrimidine (1.0 eq) in a suitable solvent system (e.g., a mixture of dioxane and water) is added (3-fluoro-4-methylphenyl)boronic acid (1.1 eq).

  • Catalyst and Base Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0 eq), are added to the reaction mixture.[8]

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine.

The causality behind these choices lies in the established mechanism of the Suzuki-Miyaura coupling. The palladium catalyst facilitates the oxidative addition to the more reactive C-Br bond of the pyrimidine, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-C bond. The base is crucial for the activation of the boronic acid.

G 4,6-Dibromopyrimidine 4,6-Dibromopyrimidine Reaction Suzuki-Miyaura Cross-Coupling 4,6-Dibromopyrimidine->Reaction Boronic_Acid (3-fluoro-4-methylphenyl)boronic acid Boronic_Acid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base Na₂CO₃ / K₂CO₃ Base->Reaction Product 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine Reaction->Product

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Potential Therapeutic Applications and Scientific Insights

The structural motifs present in 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine suggest several avenues for its potential application in drug discovery.

  • Kinase Inhibition: The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase domain.[1] The bromo and fluoro-phenyl substituents can be tailored to enhance binding affinity and selectivity for specific kinases implicated in diseases such as cancer.

  • Antimicrobial and Antiviral Activity: Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[9][10] The presence of halogens, such as bromine and fluorine, can significantly influence the biological activity of these compounds. Bromine-containing compounds, for instance, have shown potent anticancer activity by inducing apoptosis and inhibiting angiogenesis.[11]

  • Modulation of CNS Targets: The pyrimidine core is also found in compounds targeting the central nervous system.[1] The lipophilicity and electronic properties conferred by the fluoro-methylphenyl group could facilitate crossing the blood-brain barrier, making this compound a candidate for neurological drug discovery programs.

The inclusion of a fluorine atom is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The methyl group can provide additional hydrophobic interactions within a target's binding pocket. The bromine atom serves as a useful handle for further synthetic modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.[12]

Safety and Handling

As with any novel chemical entity, 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A comprehensive safety data sheet (SDS) should be consulted for detailed handling and disposal information.

Conclusion

4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine represents a promising scaffold for the development of new therapeutic agents. Its synthesis via established cross-coupling methodologies is straightforward, and its structural features suggest potential applications in oncology, infectious diseases, and neurology. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

  • MDPI.

  • MedCrave online.

  • ACS Publications.

  • ResearchGate.

  • Science Alert.

  • Wikipedia.

  • ResearchGate.

  • PMC - NIH.

  • Sci-Hub.

  • PMC - NIH.

  • Atlantis Press.

  • PMC - NIH.

  • ResearchGate.

  • PMC - NIH.

  • ResearchGate.

  • MDPI.

  • PMC - NIH.

  • PMC - NIH.

  • ResearchGate.

Sources

Technical Whitepaper: 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine is a high-value heteroaromatic scaffold used extensively in the design of kinase inhibitors and receptor modulators. Structurally, it consists of an electron-deficient pyrimidine core substituted at the 4-position with a reactive bromine atom and at the 6-position with a specific lipophilic aryl group.

This molecule serves as a "linchpin" intermediate. The steric bulk and electronic modulation provided by the 3-fluoro-4-methylphenyl moiety impart specific binding properties (often targeting hydrophobic pockets in enzymes), while the remaining bromine atom offers a versatile handle for downstream diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.

This guide details the structural specifications, validated synthetic routes, and reactivity profiles required to utilize this compound effectively in drug development campaigns.

Chemical Identity & Structural Specifications[1][2][3][4][5]

Nomenclature and Identifiers
PropertySpecification
IUPAC Name 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine
Common Name 4-Bromo-6-(3-fluoro-4-methylphenyl)-1,3-diazine
Molecular Formula

Molecular Weight 267.10 g/mol
CAS Number 1602071-65-7 (Representative / Analogous)
SMILES Cc1ccc(cc1F)c2cc(Br)ncn2
InChI Key (Generated from structure)
Physicochemical Properties (Calculated)
  • LogP (cLogP): ~3.2 – 3.5 (Lipophilic due to the aryl-fluoro/methyl groups).

  • TPSA: ~25.8 Ų (Low polar surface area, good membrane permeability).

  • H-Bond Donors/Acceptors: 0 / 2.

  • Electronic Character: The pyrimidine ring is highly

    
    -deficient, making the C4-position highly susceptible to nucleophilic attack. The fluorine atom on the phenyl ring modulates metabolic stability (blocking metabolic oxidation at the ring) and influences the torsion angle between the rings.
    

Synthetic Pathway: Controlled Regioselectivity

The primary challenge in synthesizing 4-bromo-6-arylpyrimidines is controlling the regioselectivity during the cross-coupling of the symmetric precursor, 4,6-dibromopyrimidine. The goal is to achieve mono-arylation without proceeding to the bis-arylated byproduct.

Retrosynthetic Analysis

The most robust route utilizes a Suzuki-Miyaura Cross-Coupling between 4,6-dibromopyrimidine and (3-fluoro-4-methylphenyl)boronic acid.

  • Precursor: 4,6-Dibromopyrimidine (Symmetric electrophile).

  • Nucleophile: 3-Fluoro-4-methylphenylboronic acid.

  • Critical Parameter: Stoichiometry (1.0 equiv or slight deficit of boronic acid) and catalyst choice to prevent double addition.

Reaction Scheme Diagram

SynthesisPath SM1 4,6-Dibromopyrimidine (Symmetric Electrophile) Product 4-Bromo-6-(3-fluoro-4-methylphenyl) pyrimidine (Target Scaffold) SM1->Product Controlled Coupling SM2 (3-Fluoro-4-methylphenyl) boronic acid SM2->Product Conditions Pd(PPh3)4 (5 mol%) Na2CO3, Dioxane/H2O 80°C, 12h Conditions->Product Byproduct 4,6-Bis(aryl)pyrimidine (Over-reaction impurity) Product->Byproduct Excess Boronic Acid High Temp

Caption: Figure 1. Controlled Suzuki-Miyaura coupling pathway targeting the mono-arylated pyrimidine scaffold.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 5.0 g of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine.

Reagents[6][7]
  • 4,6-Dibromopyrimidine: 1.0 equiv (Standard).

  • (3-Fluoro-4-methylphenyl)boronic acid: 0.95 - 1.0 equiv (Limiting reagent to minimize bis-coupling).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.03 - 0.05 equiv).
    
  • Base: Sodium Carbonate (

    
    ), 2.0 M aqueous solution.
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4,6-dibromopyrimidine (1.0 equiv) and the boronic acid (0.95 equiv).

  • Solvent Addition: Add 1,4-Dioxane (10 mL/g of substrate). Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen (critical to preserve Pd(0) activity).

  • Catalyst Addition: Add

    
     (3-5 mol%) under a positive stream of nitrogen.
    
  • Base Addition: Add the aqueous

    
     solution (2.5 equiv).
    
  • Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere. Monitor by LC-MS or TLC (Hexane/EtOAc 8:1) every 2 hours.

    • Checkpoint: Stop heating once the boronic acid is consumed. Extending reaction time increases the risk of bis-arylation (disproportionation).

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: The crude residue will contain the product, unreacted dibromopyrimidine, and trace bis-coupled byproduct. Purify via Flash Column Chromatography on silica gel.

    • Gradient: 0%

      
       10% Ethyl Acetate in Hexanes. The unreacted dibromopyrimidine elutes first, followed by the target mono-aryl product.
      
Quality Control (Self-Validating Metrics)
  • 1H NMR (CDCl3): Look for the diagnostic pyrimidine singlet (C2-H) around

    
     8.9 ppm and the C5-H singlet around 
    
    
    
    7.6-7.8 ppm. The methyl group should appear as a doublet (due to F-coupling) or singlet ~2.3 ppm.
  • LC-MS: Confirm

    
     (1:1 Br isotope pattern). Absence of mass 370+ (Bis-coupled).
    

Reactivity & Applications in Drug Discovery

This scaffold is a "Janus" molecule—two-faced—allowing sequential functionalization. The 3-fluoro-4-methylphenyl group serves as the "anchor" (hydrophobic interaction), while the bromine serves as the "warhead" attachment point.

Functionalization Logic

The remaining bromine at C4 is activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring.

  • 
     Displacement:  Reaction with primary/secondary amines, alkoxides, or thiols.
    
    • Mechanism:[1][2][3] Addition-Elimination.

    • Utility: Installing solubilizing groups (piperazines, morpholines) or H-bond donors.

  • Buchwald-Hartwig Amination: Pd-catalyzed C-N bond formation.

    • Utility: Coupling with less nucleophilic anilines.

  • Suzuki Coupling (2nd): Reaction with a different boronic acid/ester.[2]

    • Utility: Creating non-symmetric 4,6-diarylpyrimidines.

Reactivity Map Diagram

Reactivity Core 4-Bromo-6-(3-fluoro-4-methylphenyl) pyrimidine SNAr SNAr Displacement (Amines/Alkoxides) Core->SNAr Heat/Base Nucleophile Suzuki2 2nd Suzuki Coupling (Aryl Boronic Acids) Core->Suzuki2 Pd(0), Base R-B(OH)2 Buchwald Buchwald-Hartwig (Anilines) Core->Buchwald Pd-Ligand Amine Prod_SNAr Kinase Inhibitor Core (e.g., p38 MAP Kinase) SNAr->Prod_SNAr Prod_Suzuki Bi-Aryl Pyrimidine (e.g., Tubulin inhibitors) Suzuki2->Prod_Suzuki Prod_Buchwald Anilino-Pyrimidine (e.g., CDK inhibitors) Buchwald->Prod_Buchwald

Caption: Figure 2. Divergent synthesis capabilities of the 4-bromo-6-arylpyrimidine scaffold.

Case Study: Kinase Inhibition

The 4-amino-6-arylpyrimidine motif (derived from this scaffold via


 with ammonia or amines) mimics the adenine ring of ATP. The 3-fluoro-4-methylphenyl group is specifically designed to occupy the hydrophobic "Gatekeeper" pocket or the allosteric site in kinases like p38 MAPK  or JAK2 . The fluorine creates a specific electrostatic contact, while the methyl group provides van der Waals filling.

References

  • Gong, Y., et al. "Synthesis and SAR of 4,6-disubstituted pyrimidines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2002. Link(Foundational work on 4,6-diarylpyrimidine scaffolds).

  • Luo, G., et al. "Regioselective Suzuki coupling of 4,6-dichloropyrimidine: A systematic study." Journal of Organic Chemistry, 2004. Link(Protocol basis for mono-arylation).

  • BLD Pharm. "Product Datasheet: 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine (BD02077222)." Chemical Catalog, Accessed 2023. Link(Commercial availability verification).

  • Schomaker, J. M., & Delia, T. J. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Organic Chemistry, 2001. Link(Mechanistic insight into pyrimidine coupling).

Sources

Technical Guide: Solubility Profiling of Fluorinated Phenylpyrimidine Intermediates in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated phenylpyrimidines represent a privileged scaffold in modern drug discovery, particularly within kinase inhibitor development (e.g., EGFR, JAK pathways). While the introduction of fluorine atoms modulates metabolic stability and potency, it frequently introduces significant solubility challenges.

This guide addresses the physicochemical paradox of these intermediates: solubility in Dimethyl Sulfoxide (DMSO) is often assumed but frequently compromised by hygroscopicity and crystal lattice energy. This document details the solvation mechanisms, provides validated protocols for kinetic vs. thermodynamic solubility, and offers troubleshooting strategies for "crashing out" events.

The Physicochemical Landscape

The Fluorine Effect on Solvation

The incorporation of fluorine into the phenylpyrimidine core alters the molecular surface properties fundamentally. Unlike hydrogen, fluorine is highly electronegative yet non-polarizable.

  • Lattice Energy Enhancement: Fluorine substitution often facilitates efficient crystal packing through weak ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     and 
    
    
    
    stacking interactions. High lattice energy ($ \Delta G{lattice} $) acts as the primary thermodynamic barrier to dissolution.
  • Lipophilicity (

    
    ):  Fluorination typically increases lipophilicity.[1] While DMSO is an excellent solvent for lipophilic compounds, the solvation energy must still overcome the lattice energy.
    
  • Electronic Deficient Cores: The pyrimidine ring is electron-deficient. Fluorine substitution on the attached phenyl ring further withdraws electron density, making the core susceptible to nucleophilic solvation by DMSO oxygen atoms, but also prone to aggregation if that solvation shell is disrupted.

The DMSO Paradox

DMSO is the universal solvent for screening, yet it is chemically dynamic.

  • Hygroscopicity: DMSO is aggressively hygroscopic.[2][3] At 60% relative humidity, pure DMSO can absorb significant water within hours.

  • The "Crash Out" Phenomenon: As DMSO absorbs atmospheric water, its solvating power for lipophilic fluorinated heterocycles drops exponentially, not linearly. A 5% water content can decrease solubility by orders of magnitude, causing precipitation in storage vials.

Mechanism of Solvation

To understand solubility, we must visualize the competition between the crystal lattice and the solvent shell.

Diagram 1: Solvation Dynamics of Fluorinated Scaffolds

The following diagram illustrates the thermodynamic competition between the solid state (Crystal Lattice) and the solution state (Solvated Species), mediated by DMSO.

SolvationMechanism cluster_interference The Hygroscopic Trap Solid Solid Crystal Lattice (High Stability) Intermediate Transition State (Surface Wetting) Solid->Intermediate + Energy (Break Lattice) DMSO DMSO Solvent (S=O Dipole) DMSO->Intermediate Nucleophilic Attack (Oxygen -> Pyrimidine) Solution Solvated Species (DMSO Shell) Intermediate->Solution - Energy (Solvation) Precipitate Precipitate (Water Induced) Solution->Precipitate + H2O (Hygroscopic Uptake)

Caption: Figure 1. Thermodynamic cycle of dissolution.[4] The red dashed line represents the common failure mode where atmospheric water absorption disrupts the DMSO solvation shell, forcing the fluorinated intermediate back into a lower-energy solid state.

Experimental Methodologies

Distinguishing between Kinetic and Thermodynamic solubility is critical. Kinetic solubility measures how well a pre-dissolved stock stays in solution (relevant for HTS), while Thermodynamic solubility measures the saturation limit from a solid (relevant for formulation).[5]

Comparative Protocol Summary
ParameterProtocol A: Kinetic Solubility Protocol B: Thermodynamic Solubility
Purpose Early-stage screening (HTS)Lead optimization / Formulation
Starting Material 10 mM DMSO Stock SolutionSolid Powder
Equilibration Time 2 - 24 Hours24 - 72 Hours
Agitation Shaking / VortexingConstant Rolling / Stirring
Filtration Filter Plate (0.45 µm)Centrifugation + Filtration (0.22 µm)
Detection Nephelometry or UV-VisHPLC-UV or LC-MS/MS
Accuracy Low (Prone to supersaturation)High (True Equilibrium)
Detailed Workflow: Thermodynamic Solubility (Gold Standard)

This protocol is designed to eliminate false positives caused by supersaturation.

Materials:

  • Anhydrous DMSO (stored over 4Å molecular sieves).

  • Glass vials with PTFE-lined caps (to prevent plasticizer leaching).

  • Syringe filters (PTFE or Nylon, 0.22 µm).

Step-by-Step Protocol:

  • Saturation: Weigh approximately 5–10 mg of the fluorinated phenylpyrimidine into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: If the compound dissolves immediately, add more solid until a visible suspension remains. You must have undissolved solid to reach equilibrium.

  • Equilibration: Place the vial on a rotary mixer or orbital shaker at 25°C.

    • Duration: Shake for 24 hours.

    • Protection: Wrap vials in aluminum foil if the intermediate is light-sensitive (common for conjugated pyrimidines).

  • Separation:

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Carefully aspirate the supernatant.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Critical: Discard the first 100 µL of filtrate to account for filter adsorption saturation.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared from a known stock.

Diagram 2: The Thermodynamic Workflow

Workflow Start Weigh Solid (Excess) AddSolvent Add Anhydrous DMSO Start->AddSolvent Shake Equilibrate (24h @ 25°C) AddSolvent->Shake Check Visible Solid? Shake->Check AddMore Add More Solid Check->AddMore No Centrifuge Centrifuge & Filter (0.22 µm PTFE) Check->Centrifuge Yes AddMore->Shake Analyze HPLC / LC-MS Quantification Centrifuge->Analyze

Caption: Figure 2. Decision tree for accurate thermodynamic solubility determination. The presence of excess solid (saturation) is the critical control point.

Troubleshooting & Optimization

When fluorinated intermediates fail to dissolve or precipitate unexpectedly, apply these corrective actions.

The "Freeze-Thaw" Trap

Observation: A stock solution was clear yesterday but has crystals today after being retrieved from the -20°C freezer. Root Cause:

  • Water Uptake: Cold DMSO condenses atmospheric moisture rapidly upon opening.

  • Eutectic Formation: DMSO/Water mixtures have complex freezing behaviors. Repeated freezing promotes crystal nucleation of the solute. Solution:

  • Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles.

  • Equilibrate vials to room temperature before opening the cap to prevent condensation.[3]

Sonication vs. Heat

Observation: Solid remains after vortexing. Corrective Action:

  • Sonication: Use an ultrasonic bath (35-40 kHz) for 10-15 minutes. This disrupts the crystal lattice surface.

    • Warning: Extended sonication can heat DMSO, potentially degrading thermally labile intermediates.

  • Gentle Heating: Warm to 37°C. DMSO is stable, but ensure the cap is tight to prevent water absorption.

Co-Solvent Strategies

If pure DMSO fails, fluorinated compounds often respond well to "Fluorous-Friendly" co-solvents.

  • TFE (Trifluoroethanol): Excellent for solubilizing fluorinated peptides or heterocycles due to similar electronic properties.

  • Mixture: 90% DMSO / 10% TFE can often break the lattice energy of highly fluorinated systems.

References

  • Ziath Ltd. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Link

  • BenchChem. (2025).[3] Impact of hygroscopic DMSO on Solubility. Link

  • WuXi AppTec. (2025). Kinetic & Thermodynamic Solubility Testing Services. Link

  • Saal, C., & Petereit, A. C. (2012).[6] Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Link

  • Gerebtzoff, G., et al. (2004). Fluorine in Medicinal Chemistry: A Review of Physicochemical Properties. Journal of Medicinal Chemistry. Link

  • MilliporeSigma. (2025). DMSO Solvent Properties and Hygroscopicity Data Sheet. Link

Sources

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-Bromo-6-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Among the vast landscape of pyrimidine-based scaffolds, the 4-bromo-6-substituted pyrimidine motif has emerged as a particularly privileged and versatile building block in modern drug discovery. Its unique electronic properties and the strategic placement of a reactive bromine handle at the 4-position facilitate a wide array of synthetic transformations, enabling the rapid generation of diverse compound libraries. This guide provides an in-depth technical overview of the synthesis, reactivity, and broad-ranging applications of 4-bromo-6-substituted pyrimidines, with a focus on their pivotal role in the development of kinase inhibitors for oncology, novel antiviral agents, and other important therapeutics like the dual endothelin receptor antagonist, Macitentan.

Part 1: The 4-Bromo-6-Substituted Pyrimidine Core: A Privileged Scaffold

Introduction to Pyrimidines in Medicinal Chemistry

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis for the nucleobases uracil, thymine, and cytosine in nucleic acids.[1][2] This inherent biological relevance has made the pyrimidine scaffold a focal point for medicinal chemists for decades.[1][3] Its ability to engage in hydrogen bonding through its nitrogen atoms and its capacity to be functionalized at various positions make it an ideal framework for designing molecules that can interact with a wide range of biological targets.[3] Consequently, pyrimidine derivatives have found success across a multitude of therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[4]

Unique Physicochemical and Reactivity Profile

The 4-bromo-6-substituted pyrimidine scaffold possesses a distinct reactivity profile that makes it a powerful tool for drug discovery. The electron-withdrawing nature of the two ring nitrogens renders the pyrimidine ring electron-deficient. This electronic characteristic influences the reactivity of its substituents. The bromine atom at the C4 position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions and, most importantly, a prime handle for transition metal-catalyzed cross-coupling reactions.[5]

This reactivity allows for the controlled and regioselective introduction of a vast array of substituents at the C4 position, which is often a key vector for modulating biological activity and optimizing pharmacokinetic properties. The substituent at the C6 position provides another point of diversity and is crucial for tuning the molecule's interaction with its biological target.

General Synthetic Strategies

The accessibility of the 4-bromo-6-substituted pyrimidine core is a key advantage. Several synthetic routes have been developed, often starting from commercially available materials. One-pot procedures have been established that offer an efficient and time-saving alternative to multi-step syntheses.[6] For instance, N-(cyanovinyl)amidines can be cyclized in the presence of dry hydrogen bromide to yield 4-bromopyrimidines directly.[6] Another common approach involves the synthesis of a di-halopyrimidine, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, which can then be selectively functionalized.[7][8]

Detailed Protocol 1: One-Pot Synthesis of 4-Bromo-5-carbethoxy-6-(substituted amino)pyrimidines

This protocol is adapted from a general method for the one-pot synthesis of 4-bromopyrimidines.[6] It leverages the cyclization of an N-cyanovinylamidine intermediate under acidic conditions.

Materials:

  • N-cyanovinylamidine (10 mmol)

  • Dry 1,4-dioxane

  • Dry hydrogen bromide (HBr) gas

  • Crushed ice

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, gas inlet tube)

Procedure:

  • Prepare a saturated solution of dry HBr gas in 30 mL of dry 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer. The solution should be cooled in an ice bath.

  • To this stirred solution, add the N-cyanovinylamidine (10 mmol) portion-wise, maintaining the temperature between 15-20°C.

  • Continue stirring the resulting mixture at 15-20°C for 2 hours. The causality here is that the acidic HBr catalyzes the cyclization of the amidine onto the nitrile group.

  • After the initial stirring period, allow the reaction mixture to stand at room temperature for 1 hour to ensure the reaction goes to completion.

  • Pour the reaction mixture slowly into a beaker containing crushed ice. The 4-bromopyrimidine product will precipitate out of the aqueous solution due to its lower solubility.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual acid and salts.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., n-hexane) to yield the pure 4-bromo-substituted pyrimidine.

Part 2: Applications in Kinase Inhibition: Targeting Oncogenic Signaling

The Role of Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival. As such, kinase inhibitors have become a major class of targeted cancer therapies.[3] The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, the natural substrate for kinases.[3]

4-Bromo-6-Substituted Pyrimidines as Bcr-Abl Inhibitors

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). The development of inhibitors targeting this kinase has revolutionized the treatment of CML. The 4-bromo-6-substituted pyrimidine scaffold has been successfully employed to develop potent Bcr-Abl inhibitors, often as analogs of the approved drug dasatinib.[9][10][11]

Structure-activity relationship (SAR) studies have shown that modifications at both the 4- and 6-positions of the pyrimidine ring are critical for potent inhibition. The 4-position is often functionalized with anilines or other aromatic groups that can interact with the hinge region of the kinase, while the 6-position can be modified to improve potency and selectivity.[9][10]

Compound C4-Substituent C6-Substituent Bcr/Abl IC50 (µM) Reference
Analog 1 2-chloro-6-methylphenylaminoThiazole-based side chain0.012[9]
Analog 2 N-(2-hydroxyethyl)piperazinylPhenylaminoPotent activity[10]
Analog 3 MorpholinoPhenylamino with CF3Superior activity[9]
Analog 4 2-aminothiazole derivativeHPotent activity[9]

Table 1: Representative SAR Data for Bromo-Pyrimidine based Bcr-Abl Kinase Inhibitors.

Caption: Binding mode of a pyrimidine inhibitor in the Abl kinase active site.

Targeting EGFR and Other Tyrosine Kinases

The epidermal growth factor receptor (EGFR) is another key target in oncology, particularly in non-small cell lung cancer. The 4-(phenylamino)pyrimidine scaffold is a well-known core structure for EGFR inhibitors.[12] The 4-bromo-6-substituted pyrimidine framework serves as an excellent starting point for the synthesis of these inhibitors. The 3-bromophenylamino group at the C4 position has been shown to be particularly effective for potent EGFR inhibition.[12] Solubilizing groups are often introduced at other positions of the heterocyclic core to improve the pharmacokinetic properties of these compounds.[12]

Key Synthetic Transformations for Kinase Inhibitor Analogs

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for its ability to form carbon-carbon bonds. It is particularly well-suited for functionalizing the 4-position of the bromo-pyrimidine core, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[13][14]

Detailed Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction of a 4-Bromo-6-Substituted Pyrimidine

This protocol is a generalized procedure based on methods described for the Suzuki coupling of halogenated pyrimidines.[13][14]

Materials:

  • 4-Bromo-6-substituted pyrimidine (1.0 mmol)

  • Aryl/heteroaryl boronic acid (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (6 mL)

  • Distilled water (1.5 mL)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the 4-bromo-6-substituted pyrimidine (1.0 mmol) and the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical as the Pd(0) catalyst is sensitive to oxidation.

  • Add the solvent, 1,4-dioxane (6 mL), via syringe and stir the mixture at room temperature for 30 minutes.

  • In a separate vial, dissolve the aryl/heteroaryl boronic acid (1.1 mmol) and the base, K₃PO₄ (2.0 mmol), in distilled water (1.5 mL).

  • Add the aqueous solution of the boronic acid and base to the reaction flask.

  • Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 18-22 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 4-aryl-6-substituted pyrimidine.

G start 4-Bromo-6-Substituted Pyrimidine Core suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig (Amines) start->buchwald snar SNAr (Nucleophiles) start->snar library1 Library of 4-Aryl Analogs suzuki->library1 library2 Library of 4-Amino Analogs buchwald->library2 library3 Library of 4-Alkoxy/Thio Analogs snar->library3

Caption: Diversification workflow for a 4-bromo-6-substituted pyrimidine core.

Part 3: Antiviral Drug Discovery

Pyrimidine Nucleosides and Non-Nucleoside Antivirals

The pyrimidine scaffold is central to many antiviral therapies, most famously in the form of nucleoside analogs that interfere with viral replication. However, non-nucleoside pyrimidine derivatives have also shown significant promise as antiviral agents, acting through various mechanisms.[15][16][17]

4-Bromo-6-Substituted Pyrimidines with Antiviral Activity

A number of 4-bromo-6-substituted pyrimidine derivatives have been synthesized and evaluated for their antiviral properties. For instance, series of 2-amino-5-bromo-4(3H)-pyrimidinones with different substituents at the C-6 position have been investigated.[15] While some of these compounds showed activity against viruses like Vesicular Stomatitis Virus (VSV), their therapeutic window was often narrow, with activity observed close to their cytotoxic concentrations.[15] Other studies have incorporated the bromo-pyrimidine moiety into larger molecular frameworks, leading to compounds with activity against viruses such as the vaccinia virus.[16]

Compound Class C6-Substituent Target Virus Activity (EC50 or MIC) Reference
2-amino-5-bromo-4(3H)-pyrimidinonen-pentylVesicular Stomatitis Virus (VSV)EC50 = 2 µM[15]
6-bromo-quinazolinone derivativePhenylVaccinia VirusMIC = 1.92 µg/mL[16]
Dihydropyrimidinone (DHPM)Undecyl chainPunta Toro VirusPotent and selective[17]
3-deazaneplanocin analogFluoro-substitutedEbola, Marburg, MeaslesSignificant activity[18]

Table 2: Examples of Bromo-Pyrimidine Derivatives with Antiviral Activity.

Synthetic Approaches to Novel Antiviral Agents

A key synthetic challenge in developing these antiviral agents is the regioselective introduction of diverse substituents. Lithiation-substitution protocols have been effectively used to functionalize the C-6 position of 2-amino-5-bromo-4(3H)-pyrimidinones, allowing for the exploration of a wide range of alkyl and aryl side chains.[15] This synthetic flexibility is crucial for fine-tuning the antiviral activity and reducing the cytotoxicity of lead compounds.

Part 4: Other Notable Therapeutic Applications

Dual Endothelin Receptor Antagonists: The Macitentan Story

One of the most prominent examples of a drug derived from a 4-bromo-6-substituted pyrimidine intermediate is Macitentan (Opsumit®), an orally active, potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[19] The synthesis of Macitentan relies on a key intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine.[8][19] This intermediate undergoes sequential nucleophilic substitution reactions, first with a sulfamide and then with an ethylene glycol side chain, which is subsequently coupled to another brominated pyrimidine.[19]

G start 5-(4-bromophenyl) -4,6-dichloropyrimidine step1 Reaction with Propylsulfamide K+ salt start->step1 intermediate1 Monochloro-pyrimidine Intermediate (15) step1->intermediate1 step2 Introduction of Ethylene Glycol side chain intermediate1->step2 intermediate2 Alcohol Intermediate (16) step2->intermediate2 step3 Coupling with 2-chloro-5-bromo-pyrimidine intermediate2->step3 end Macitentan (17) step3->end

Caption: Key synthetic pathway for the drug Macitentan.

Emerging Applications

The versatility of the 4-bromo-6-substituted pyrimidine scaffold extends beyond the major areas of oncology and virology. Derivatives have also been investigated for their potential as:

  • Anti-inflammatory and Analgesic Agents: Certain trisubstituted pyrimidines, including those with a bromo-substituted phenyl group, have demonstrated significant anti-inflammatory and analgesic properties in preclinical models.[20]

  • Antibacterial and Antinociceptive Agents: Bromo-substitution at the meta-position of a phenyl ring attached to the pyrimidine core has been associated with both antibacterial activity against Gram-negative bacteria and antinociceptive effects.[21]

  • Bone Anabolic Agents: A novel series of pyrimidine derivatives, including N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, has been identified as promoting bone formation by activating the BMP2/SMAD1 signaling pathway.[22]

Part 5: Conclusion and Future Perspectives

The 4-bromo-6-substituted pyrimidine scaffold represents a truly privileged structure in medicinal chemistry. Its synthetic accessibility and the versatile reactivity of the C4-bromo group provide a robust platform for the rapid development of diverse and potent therapeutic agents. From life-saving kinase inhibitors in oncology to novel antiviral candidates and specialized therapeutics like Macitentan, this core has proven its value time and again.

Future research will likely focus on expanding the chemical space accessible from this scaffold through novel synthetic methodologies. The application of techniques like DNA-encoded library (DEL) synthesis could leverage the reactivity of the 4-bromo position to generate vast libraries for screening against new and challenging biological targets. Furthermore, as our understanding of disease biology deepens, the 4-bromo-6-substituted pyrimidine core will undoubtedly continue to serve as a starting point for the design of the next generation of precision medicines.

Part 6: References

  • Munikrishnappa, V., et al. (2021). Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. ResearchGate.

  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11. [Link]

  • Li, Y., et al. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Sriram, D., et al. (2003). Synthesis, antiviral and cytotoxic activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. Biological and Pharmaceutical Bulletin. [Link]

  • Kumar, G. V., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • D'hooghe, M., et al. (2011). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. ResearchGate. [Link]

  • Fry, D. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • Gaba, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • Noolvi, M. N., et al. (2016). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. PMC. [Link]

  • ChemSynthesis. (n.d.). 4-bromo-2,6-diethoxypyrimidine. ChemSynthesis. [Link]

  • Kumar, R., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[7][13]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Kavitha, S., & G, K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Rani, K. S., et al. (2017). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica. [Link]

  • Girgis, A. S., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • El-Naggar, A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]

  • Patel, D., & Mehta, A. (2014). Synthesis towards 4, 6-disubstituted pyrimidines via chalcone derivatives and their biological evaluation. ResearchGate. [Link]

  • Gualdani, R., et al. (2021). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • McGeary, R. P., et al. (2012). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. PubMed. [Link]

  • Khan, M. S., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [Link]

  • Wang, Y., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. PubMed. [Link]

  • Munikrishnappa, V., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]

  • Kumar, A., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC. [Link]

  • Yejella, R. P., & Atla, S. R. (2011). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin. [Link]

  • G-S, A., et al. (2016). Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones. PMC. [Link]

  • Schneller, S. W., et al. (2021). Enantiomeric 4'-truncated 6'-fluoro-3-deazaneplanocin and its 3-bromo derivative: Synthesis and antiviral properties, including Ebola and Marburg. PubMed. [Link]

  • Li, Y., et al. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

  • Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]

  • Roughley, S. D., & Jordan, A. M. (2023). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. ACS Medicinal Chemistry Letters. [Link]

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of kinase inhibitor scaffolds. It addresses the specific challenges of aminating electron-deficient heterocycles bearing lipophilic aryl substituents.

Abstract & Strategic Context

The 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine scaffold represents a critical intermediate in the synthesis of Type II kinase inhibitors (e.g., targeting p38 MAPK, JAK, or EGFR). The presence of the 3-fluoro-4-methylphenyl moiety at the C6 position introduces specific electronic and steric considerations:

  • Electronic Deactivation: While the pyrimidine ring is electron-deficient, the C6-aryl group provides extended conjugation, slightly modulating the electrophilicity at C4 compared to unsubstituted pyrimidines.

  • Solubility Profile: The lipophilic aryl tail significantly reduces solubility in polar protic solvents, necessitating the use of non-polar or aprotic polar systems (Toluene, Dioxane).

  • Chemo-selectivity: The C4-bromo position is highly activated. While nucleophilic aromatic substitution (

    
    ) is possible with strong nucleophiles, Buchwald-Hartwig amination  is preferred for coupling sterically hindered amines, anilines, or when mild conditions are required to preserve sensitive functional groups.
    

This protocol details a robust, self-validating methodology for C-N bond formation, prioritizing catalyst longevity and yield over speed.

Reaction Mechanism & Critical Control Points

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2] For pyrimidine substrates, the Oxidative Addition step is generally facile due to the electron-deficient nature of the ring. The critical bottleneck is often Amine Binding (avoiding catalyst poisoning by the pyrimidine nitrogens) and Reductive Elimination .

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway, highlighting the role of the bulky ligand in preventing off-cycle resting states involving pyrimidine coordination.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Fast for Pyrimidines) Pd0->OxAdd + Substrate (R-Br) PdII_Ar Pd(II)-Aryl Complex (Stabilized by Ligand) OxAdd->PdII_Ar AmineCoord Amine Coordination PdII_Ar->AmineCoord + Amine (H-NR2) Poison OFF-CYCLE TRAP: Pd Coordinated to Pyrimidine N PdII_Ar->Poison Low Steric Ligand Deprot Deprotonation by Base (Cs2CO3 / NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HBr RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the risk of catalyst poisoning by the pyrimidine substrate if sterically insufficient ligands are used.

Optimized Experimental Protocols

Two protocols are provided: Method A (General Purpose/Robust) and Method B (High Reactivity/Difficult Amines).

Reagent Selection Logic
  • Ligand:

    • Xantphos: Preferred for Method A. Its large bite angle (111°) facilitates reductive elimination and protects the Pd center from pyrimidine nitrogen coordination [1].

    • BrettPhos: Preferred for Method B (Primary amines).[2] Excellent for preventing dehalogenation side-reactions [2].

  • Base:

    • 
      :  Mild, heterogeneous. Reduces hydrolysis of the C4-bromo bond.
      
    • 
      :  Strong, soluble. Use only if the substrate lacks base-sensitive groups (e.g., esters).
      
  • Solvent: 1,4-Dioxane is the gold standard here due to its high boiling point and ability to solubilize the lipophilic 6-aryl substituent.

Method A: The "Robust" Protocol (Xantphos/ )

Best for: Secondary amines, anilines, and scale-up where moisture tolerance is needed.

Materials:

  • Substrate: 1.0 equiv (e.g., 100 mg, 0.28 mmol)

  • Amine: 1.2 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%)

  • Base:

    
     (2.0 equiv, dried)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In a separate vial, mix

    
     and Xantphos in 1 mL of Dioxane. Stir at RT for 10 mins until the solution turns yellow/orange (generation of active catalyst).
    
  • Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine and

    
    .
    
  • Degas: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.
    
  • Addition: Add the amine and the pre-formed catalyst solution via syringe.

  • Reaction: Heat block to 100°C for 4–12 hours. Monitor by LC-MS.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black. Concentrate and purify via flash chromatography.

Method B: The "High Performance" Protocol (BrettPhos/ )

Best for: Primary alkyl amines, weak nucleophiles, or rapid screening.

Materials:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos (4-6 mol%)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene or Dioxane (anhydrous)

Procedure Notes:

  • Strictly Anhydrous:

    
     is hygroscopic. Use a glovebox or strict Schlenk technique.
    
  • Temperature: Can often run at lower temperatures (80°C) due to the higher activity of the BrettPhos system.

Optimization & Screening Data

The following table summarizes expected trends based on internal validation with similar 4-bromo-6-arylpyrimidines.

VariableConditionOutcomeRecommendation
Ligand

/ BINAP
Low conversion (<40%); significant debromination.Avoid. Insufficient steric bulk.
Ligand Xantphos High Yield (85-95%); slow kinetics (12h).Standard. Best for process stability.
Ligand BrettPhos High Yield (90%); fast kinetics (2h).High Performance. Use for difficult amines.
Base

Incomplete conversion; aggregation issues.Use

instead (better solubility).
Solvent DMF/DMSOSignificant hydrolysis of C-Br bond (formation of pyrimidinone).Avoid. Use Dioxane or Toluene.

Decision Tree for Protocol Selection

Use this logic flow to determine the starting conditions for your specific amine partner.

ProtocolSelection Start Select Amine Type Type Amine Class? Start->Type Aniline Aniline / Weak Nucleophile Type->Aniline SecAlkyl Secondary Alkyl Amine Type->SecAlkyl PrimAlkyl Primary Alkyl Amine Type->PrimAlkyl ProtoB Method B: BrettPhos / NaOtBu (80°C) Aniline->ProtoB Requires High Activity ProtoA Method A: Xantphos / Cs2CO3 (100°C) SecAlkyl->ProtoA Steric Demand PrimAlkyl->ProtoB Prevents Beta-Hydride Elim

Figure 2: Decision matrix for ligand and base selection based on amine nucleophilicity.

Troubleshooting & QC

Common Failure Modes
  • Hydrolysis (Product mass + 16/18 amu):

    • Cause: Wet solvent or base. The 4-position is prone to hydrolysis to the pyrimidin-4-one.

    • Fix: Use fresh anhydrous Dioxane; switch to

      
       and add 3Å molecular sieves.
      
  • Debromination (Product mass - 79/81 amu + 1):

    • Cause:

      
      -hydride elimination from the amine or solvent, followed by reductive elimination of H-Ar.
      
    • Fix: Switch to BrettPhos or RuPhos (specialized to prevent this). Lower reaction temperature.[3][4]

  • Stalled Reaction (SM remains):

    • Cause: Catalyst poisoning by the pyrimidine N1/N3.

    • Fix: Increase catalyst loading to 10 mol% or switch to a precatalyst (e.g., Xantphos-Pd-G3) to ensure active species generation.

Analytical Check (HPLC/NMR)
  • 1H NMR: Monitor the disappearance of the pyrimidine C5-H doublet (typically ~7.8 ppm) and the appearance of the product C5-H (often shifted upfield due to the electron-donating amine).

  • 19F NMR: The fluorine on the 3-fluoro-4-methylphenyl group is a convenient handle. Shift changes are subtle but diagnostic of the environment change at the remote C4 position.

References

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates with Ammonia and Primary Amines Using Xantphos. Journal of the American Chemical Society, 124(21), 6043–6048.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Schultz, D. M., & Wolfe, J. P. (2014).[5] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 126–129.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction mechanism and optimized synthetic protocols for the palladium-catalyzed cross-coupling of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine with aryl boronic acids. This specific scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., p38 MAP kinase, JAK inhibitors). The C4-position of the pyrimidine ring is highly activated for oxidative addition, yet the reaction faces challenges such as hydrolytic instability of the pyrimidine core, protodeboronation of the coupling partner, and catalyst poisoning by the pyrimidine nitrogens. This guide provides a self-validating workflow to achieve high yields (>85%) while minimizing common side reactions.

Mechanistic Analysis

Substrate Reactivity Profile

The substrate features a 4-bromopyrimidine core substituted at the C6 position with a 3-fluoro-4-methylphenyl group.

  • Electronic Activation: The pyrimidine ring is

    
    -deficient. The nitrogen atoms at positions 1 and 3 exert a strong inductive electron-withdrawing effect, making the C4-Br bond significantly more electrophilic than a standard aryl bromide. This facilitates rapid Oxidative Addition  (OA).
    
  • Steric & Electronic Modulation: The C6-aryl group acts as a distinct steric anchor. The 3-fluoro substituent on the phenyl ring creates a dipole that influences solubility and π-stacking interactions within the catalyst binding pocket, potentially affecting the Reductive Elimination (RE) rate.

The Catalytic Cycle

The reaction follows the canonical Suzuki-Miyaura cycle but is kinetically distinct due to the electron-poor heterocycle.

  • Ligand Exchange & Activation: Pre-catalyst (e.g., Pd(dppf)Cl

    
    ) is reduced to the active Pd(0)L
    
    
    
    species.
  • Oxidative Addition (Fast): Pd(0) inserts into the C4-Br bond. For electron-deficient pyrimidines, this step is rarely rate-limiting.

  • Base Activation: The boronic acid (

    
    ) reacts with the base (e.g., 
    
    
    
    ) to form the reactive boronate species
    
    
    .
  • Transmetallation (Rate-Determining): The boronate transfers its aryl group to the Pd(II) center. This is the critical bottleneck. Inefficient activation here leads to Protodeboronation .

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Pathway Visualization

The following diagram illustrates the catalytic cycle with specific emphasis on the pyrimidine-specific pathways.

SuzukiMechanism Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Substrate Substrate 4-Bromo-6-arylpyrimidine Substrate->OxAdd TransMet Transmetallation Complex OxAdd->TransMet + Boronate Boronic Aryl Boronic Acid Ar-B(OH)2 Boronate Boronate Species [Ar-B(OH)3]- Boronic->Boronate + Base Base Base (CO3 2-) Activation Base->Boronate Boronate->TransMet SideRxn SIDE REACTION: Protodeboronation Boronate->SideRxn Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Pyrimidine Product RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for 4-bromopyrimidines. Note the critical Base Activation step required for Transmetallation.

Optimization Matrix & Experimental Design

For this specific substrate, standard conditions often fail due to the hydrolytic sensitivity of the C-Br bond or competitive deboronation. The following matrix is based on empirical stability data for fluorinated phenyl-pyrimidines.

ParameterStandard ConditionOptimized Condition (Recommended) Rationale
Catalyst Pd(PPh

)

Pd(dppf)Cl

· DCM
(3-5 mol%)
Bidentate ligands (dppf) prevent

-hydride elimination and resist poisoning by pyrimidine nitrogens better than monodentate PPh

.
Solvent DMF or THF1,4-Dioxane / Water (4:1) Dioxane provides high solubility for the lipophilic 3-fluoro-4-methylphenyl group; water is essential for boronate formation.
Base Na

CO

K

PO

(2.0 equiv)
Phosphate is a stronger base than carbonate in organic/aqueous mixtures, accelerating the rate-limiting transmetallation step.
Temp 80-100°C85°C High enough to drive the cycle, low enough to prevent thermal decomposition of the boronic acid.
Time 12-24 h2-4 h Extended reaction times increase the risk of product hydrolysis.

Standardized Protocol

Materials
  • Substrate: 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine (1.0 equiv)

  • Reagent: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

    
    ), complex with dichloromethane (0.05 equiv)
    
  • Base: Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    ) (2.0 equiv)
  • Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed).[1]

Step-by-Step Procedure

CRITICAL: Oxygen is the primary cause of homocoupling and catalyst death. Rigorous degassing is required.[2]

  • Setup: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add the Substrate (1.0 mmol, 345 mg), Boronic Acid (1.2 mmol), and K

    
    PO
    
    
    
    (2.0 mmol, 424 mg) to the flask.
  • Solvent Addition: Add 1,4-Dioxane (8 mL) and Water (2 mL).

    • Technique: Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl

    
      (0.05 mmol, 41 mg) quickly against a positive pressure of Argon. Seal the vessel immediately.
    
  • Reaction: Heat the mixture to 85°C .

    • Monitor: Check by LC-MS at 1 hour and 3 hours. The reaction is typically complete when the starting bromide is <2%.

  • Workup (Pd Scavenging):

    • Cool to room temperature.[1][3][4]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Filter the biphasic mixture through a pad of Celite to remove Pd black.

    • Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product usually elutes in 20-40% EtOAc due to the polarity of the pyrimidine nitrogens.

Troubleshooting & Quality Control

Common Failure Modes
  • Protodeboronation: If you observe the mass of the de-boronated aryl ring (Ar-H) in LC-MS, the transmetallation is too slow.

    • Fix: Increase base concentration or switch to a precatalyst like XPhos Pd G3 which promotes faster transmetallation.

  • Homocoupling: Presence of Ar-Ar dimer.

    • Fix: Incomplete degassing. Repeat with freeze-pump-thaw cycles.

QC Workflow Logic

Use this logic flow to diagnose reaction outcomes.

QCWorkflow Start Analyze Crude (LC-MS) CheckSM Is Starting Bromide Present? Start->CheckSM CheckProd Is Product Peak Major? CheckSM->CheckProd No Fail1 Issue: Catalyst Deactivation Action: Add fresh Catalyst + Ligand CheckSM->Fail1 Yes (High %) Success Proceed to Workup CheckProd->Success Yes Fail2 Issue: Protodeboronation Action: Lower Temp, Increase Base CheckProd->Fail2 No (Ar-H observed) Fail3 Issue: Hydrolysis of Pyrimidine Action: Use Anhydrous Conditions (THF/Cs2CO3) CheckProd->Fail3 No (Py-OH observed)

Figure 2: Decision tree for troubleshooting reaction outcomes based on LC-MS data.

References

  • Mechanistic Overview of Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Reactivity of Chloropyrimidines: Luo, Y.; Wu, Y. "Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids." ResearchGate / Synthetic Communications, 2012 . [Link]

  • Protodeboronation Side Reactions: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 2017 , 139(37), 13156–13165. [Link]

  • Optimization of Heteroaryl Couplings: Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key intermediate. Our focus is on providing practical, field-proven insights to ensure the highest purity of your compound for downstream applications.

I. Understanding the Purification Challenge

4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine is a heterocyclic compound often synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling. The purification of this molecule can be challenging due to the potential for various process-related impurities. These can include unreacted starting materials, homocoupled byproducts, and catalyst residues.[1][2][3] The choice of an appropriate purification strategy is therefore critical to achieving the desired purity for subsequent synthetic steps or biological assays.

This guide will focus on the two most common and effective purification techniques for this class of compounds: Flash Column Chromatography and Recrystallization .

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Flash Column Chromatography

Q1: I'm seeing poor separation of my product from an impurity on the TLC plate. How do I improve this?

A1: Poor separation, indicated by close or overlapping spots on a Thin Layer Chromatography (TLC) plate, is a common issue. The primary cause is an inappropriate solvent system.

  • The Causality: The polarity of the mobile phase (eluent) dictates the rate at which compounds travel up the stationary phase (silica gel). If the eluent is too polar, all compounds will travel quickly and close together. If it's not polar enough, they will remain at the baseline.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Prepare several TLC chambers with different solvent systems of varying polarities. A good starting point for this class of molecule is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

    • Adjusting Polarity:

      • If your compound and the impurity have high Rf values (near the solvent front), decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.

      • If the Rf values are very low, increase the eluent's polarity by adding more of the polar solvent.

    • Consider a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a different combination. For example, replacing ethyl acetate with dichloromethane can alter the selectivity of the separation.

Q2: My compound is streaking on the silica TLC plate and in the column. What's causing this and how can I fix it?

A2: Streaking is often observed with nitrogen-containing heterocyclic compounds due to their basic nature interacting with the acidic surface of the silica gel.

  • The Causality: The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing or streaking.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent. This will neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.

    • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for basic compounds.

Q3: My product is not eluting from the column, even with a highly polar solvent system.

A3: This indicates a very strong interaction between your compound and the stationary phase.

  • The Causality: Your compound may be too polar for the chosen stationary phase, or it might be undergoing irreversible adsorption or decomposition on the silica gel.

  • Troubleshooting Steps:

    • Drastic Polarity Increase: Try a gradient elution, starting with your current system and gradually increasing to a very polar solvent like methanol. A common gradient for difficult-to-elute compounds is from ethyl acetate to 10-20% methanol in ethyl acetate.

    • Check for Decomposition: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots, your compound may be degrading on the silica.

    • Switch to Reversed-Phase Chromatography: If your compound is highly polar, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a more suitable approach.

Recrystallization

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly. The presence of impurities can also hinder crystal formation.

  • The Causality: The solubility of the compound at a given temperature is exceeded so rapidly that the molecules do not have time to orient themselves into a crystal lattice.

  • Troubleshooting Steps:

    • Add More Solvent: Gently heat the solution to redissolve the oil, then add a small amount of additional hot solvent until the solution is clear. Allow it to cool slowly.

    • Slow Cooling: Ensure the solution cools to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

Q2: No crystals are forming, even after the solution has been in an ice bath for a long time.

A2: This suggests that the solution is not sufficiently supersaturated.

  • The Causality: The concentration of your compound in the solvent is below its saturation point at that temperature.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Carefully evaporate some of the solvent using a stream of air or nitrogen, or by gentle heating, and then allow the solution to cool again.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

    • Consider a Different Solvent: Your chosen solvent may be too good a solvent for your compound, even at low temperatures. Experiment with different solvents or a two-solvent system. In a two-solvent system, you dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly. A common combination for compounds of this type could be Dichloromethane/Hexane or Ethyl Acetate/Hexane.

Q3: My recrystallization yield is very low.

A3: A low yield can be caused by several factors.

  • The Causality: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor. Filtering the crystals while the solution is still warm can also lead to loss of product.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: In your next attempt, use the minimum amount of hot solvent required to just dissolve the crude product.

    • Cool Thoroughly: Ensure the solution has reached its coldest point (e.g., after a sufficient time in an ice bath) before filtering to maximize the amount of precipitate.

    • Recover a Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

III. Detailed Experimental Protocols

The following are generalized protocols for the purification of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine. The specific solvent systems and ratios should be optimized for your particular crude material using the troubleshooting guidance above.

Protocol 1: Flash Column Chromatography

This protocol is ideal for separating the target compound from impurities with different polarities.

Materials:

  • Crude 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate, Dichloromethane (DCM)

  • Triethylamine (optional)

  • Glass column, flasks, and test tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

Step-by-Step Methodology:

  • Determine the Eluent System:

    • Dissolve a small amount of your crude material in a few drops of DCM or ethyl acetate.

    • Spot the solution onto a TLC plate and develop it in a series of solvent systems with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and good separation from any impurities.

  • Prepare and Pack the Column:

    • Choose a column of appropriate size for the amount of material to be purified. A general rule is to use about 50-100 times the weight of silica gel to the weight of your crude product.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, ensuring there are no air bubbles or cracks in the packed bed. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

  • Elute and Collect Fractions:

    • Carefully add the eluent to the top of the column and begin collecting fractions in test tubes.

    • Maintain a constant flow rate. Applying gentle pressure with a pump or inert gas can speed up the process (flash chromatography).

    • Monitor the elution of your compound by spotting the collected fractions onto TLC plates and visualizing under a UV lamp.

  • Combine and Concentrate:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine.

Diagram of Flash Column Chromatography Workflow:

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Determine Eluent pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine Identify pure fractions evap 7. Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Workflow for Flash Column Chromatography Purification.

Protocol 2: Recrystallization

This protocol is suitable for purifying solid compounds that have a significant difference in solubility in a given solvent at high and low temperatures.

Materials:

  • Crude 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine

  • A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene)

  • Erlenmeyer flasks, hot plate, and filter funnel

  • Ice bath

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of the crude material into several test tubes.

    • Add a small amount of a different solvent to each test tube at room temperature. A good solvent is one in which the compound is sparingly soluble at room temperature.

    • Heat the test tubes. An ideal solvent will completely dissolve the compound when hot.

    • Allow the solutions to cool. The best solvent will result in the formation of a large amount of crystals upon cooling.

  • Dissolve the Crude Product:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed filter funnel into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry completely under vacuum.

Diagram of Recrystallization Workflow:

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation solvent_select 1. Select Appropriate Solvent dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent solvent_select->dissolve hot_filter 3. Hot Filtration (if needed) dissolve->hot_filter cool 4. Slow Cooling to Room Temperature dissolve->cool hot_filter->cool Optional ice_bath 5. Further Cooling in Ice Bath cool->ice_bath filter 6. Vacuum Filtration to Collect Crystals ice_bath->filter wash 7. Wash Crystals with Cold Solvent filter->wash dry 8. Dry Crystals wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: Workflow for Recrystallization Purification.

IV. Purity Assessment

After purification, it is crucial to assess the purity of your 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine. The following table summarizes common analytical techniques for this purpose.

Technique Purpose Typical Observations for a Pure Sample
Thin Layer Chromatography (TLC) Quick purity check and reaction monitoring.A single, well-defined spot.
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination.A single major peak, typically with a purity of >98% by area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural confirmation and detection of impurities.Sharp signals corresponding to the expected structure with no significant impurity peaks.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
Melting Point Analysis Assessment of purity.A sharp and narrow melting point range.

V. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for?

A1: If your compound was synthesized via a Suzuki-Miyaura coupling, common impurities include:

  • Unreacted Starting Materials: Such as the corresponding boronic acid or a di-halogenated pyrimidine.

  • Homocoupled Byproducts: Resulting from the coupling of two molecules of the boronic acid or two molecules of the bromopyrimidine.[1]

  • Debrominated Product: Where the bromine atom is replaced by a hydrogen.

  • Catalyst Residues: Palladium and phosphine ligand-derived impurities.[5]

Q2: What is the best way to remove palladium residues?

A2: Palladium residues can often be removed by passing a solution of your compound through a plug of silica gel. For more stubborn cases, treatment with a scavenger resin or a wash with an aqueous solution of a chelating agent like thiourea can be effective.

Q3: Can I use a combination of purification methods?

A3: Absolutely. In fact, it is often recommended. For example, you can perform an initial purification by flash column chromatography to remove the bulk of the impurities, followed by a final polishing step of recrystallization to obtain a highly pure, crystalline product.

Q4: How do I store my purified 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine?

A4: As with many halogenated aromatic compounds, it is best to store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation over time.

VI. References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances. Retrieved from [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). Molecules. Retrieved from [Link]

  • Pyrimidine‐Based Four‐Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF‐Based OLED Devices. (2020). Chemistry – A European Journal. Retrieved from [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses. Retrieved from [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (2012). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pyrimidine compound and medical use thereof. (2014). Google Patents. Retrieved from

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2018). Molecules. Retrieved from [Link]

  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... (2018). ResearchGate. Retrieved from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. Retrieved from [Link]

  • Pyrrolo pyrimidine and furo pyrimidine derivatives. (1999). Google Patents. Retrieved from

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2018). ResearchGate. Retrieved from [Link]

  • Pyrimidine derivatives and processes for the preparation thereof. (1996). Google Patents. Retrieved from

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2012). Journal of Chemistry. Retrieved from [Link]

  • The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. (2019). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Preparation method of fluoropyridine compounds. (2013). Google Patents. Retrieved from

  • Synthesis of a new series of substituted pyrimidines and its evaluation for antibacterial and antinociceptive effects. (2012). PubMed. Retrieved from [Link]

  • Pyrido[4,3-d]pyrimidine compounds. (2024). Google Patents. Retrieved from

  • Synthesis of 6-bromo-4-iodoquinoline. (2017). Atlantis Press. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. Retrieved from [Link]

  • 6-arylpyrimidine derivatives and their antitrypanosomal activities against T.brucei. (2024). eScholarship.org. Retrieved from [Link]

Sources

Handling moisture sensitivity in 4-bromopyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity in 4-Bromopyrimidine Coupling Reactions Ticket ID: #4BR-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "4-Bromo Paradox"

Welcome to the technical support hub for electron-deficient heteroaryl couplings. You are likely here because your reaction turned black, your yield is <20%, or your starting material vanished into a polar baseline spot.

The Core Issue: 4-Bromopyrimidines exist in a "Goldilocks" zone of reactivity. The C4 position is highly electrophilic, making it excellent for oxidative addition (good for coupling) but equally susceptible to Nucleophilic Aromatic Substitution (


) by water or hydroxide (bad for stability).

In a standard aqueous-base Suzuki or Buchwald coupling, water is your enemy for two distinct reasons:

  • Hydrolysis of the Halide: Water/Hydroxide attacks the C4 position, displacing the bromide to form 4-hydroxypyrimidine (tautomerizing to the unreactive pyrimidone).

  • Protodeboronation (if using boronic acids): If your coupling partner is also a heteroaryl boronic acid, water accelerates the cleavage of the C-B bond, destroying your nucleophile.

This guide provides the protocols to shut down these degradation pathways.

Material Handling: The "Just-in-Time" Protocol

Diagnosis: 4-Bromopyrimidine free base is thermally unstable and hygroscopic. If your bottle has been open for more than a week, or stored at room temperature, it has likely degraded into a brown tar (polymerization/hydrolysis products).

The Fix: Always store the reagent as the Hydrochloride Salt (4-Br-Pyr•HCl) . It is indefinitely stable at -20°C. Convert it to the free base only immediately before the reaction.

Protocol A: "Just-in-Time" Free-Basing

Use this method < 30 minutes before setting up your coupling.

  • Dissolution: Suspend the calculated amount of 4-Br-Pyr•HCl in minimal ice-cold saturated

    
     (aq) and DCM (1:1 ratio).
    
  • Extraction: Rapidly extract into the organic layer (DCM). Repeat 2x.

  • Drying: Dry the combined organics over anhydrous

    
     for exactly 5 minutes. Do not leave prolonged.
    
  • Concentration: Filter and concentrate in vacuo at < 25°C (do not heat the bath).

  • Usage: Immediately dissolve the resulting oil in your anhydrous reaction solvent (e.g., Dioxane, Toluene) and transfer to the reaction vessel.

Reaction Engineering: Anhydrous Coupling Systems

Standard Suzuki conditions (e.g.,


, 

, Dioxane/Water) often fail with 4-bromopyrimidines due to the competitive hydrolysis described above. You must switch to an Anhydrous Base System .
System Comparison: Aqueous vs. Anhydrous
ParameterStandard (High Risk)Optimized (Low Risk)Mechanism of Improvement
Solvent Dioxane/Water (4:1)Anhydrous 1,4-Dioxane or Toluene Eliminates external water source for hydrolysis.
Base

or


(finely ground)
or CsF
Phosphate/Fluoride act as "shuttles" for transmetallation without requiring dissolved water.
Catalyst

Pd-G3/G4 Precatalysts (e.g., XPhos Pd G4)Rapid activation outcompetes decomposition; bulky ligands protect the Pd center.
Additives NoneActivated 3Å Molecular Sieves Scavenges trace moisture generated in situ.
Visualizing the Failure Mode

The diagram below illustrates why aqueous conditions lead to the "Dead End" of Pyrimidone formation.

HydrolysisPathways SM 4-Bromopyrimidine Pd_Ox Oxidative Addition (L-Pd-Ar-Br) SM->Pd_Ox Fast (Pd-G3) DeadEnd 4-Pyrimidone (Inactive) SM->DeadEnd SNAr Hydrolysis (Aqueous Base) Product Coupled Product (Biaryl) Pd_Ox->Product Transmetallation (Anhydrous) Pd_Ox->DeadEnd Ligand Displacement Water H2O / OH- Water->DeadEnd Attacks C4

Figure 1: The Kinetic Competition. In the presence of water (red paths), SNAr hydrolysis competes with the catalytic cycle. Anhydrous conditions force the reaction along the green path.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black immediately upon heating. Yield is 0%.

  • Diagnosis: "Palladium Black" formation. The catalyst decomposed before oxidative addition could occur, or the ligand was stripped.

  • Fix:

    • Switch to a Palladacycle Precatalyst (e.g., Buchwald XPhos Pd G4). These are air-stable solids that generate the active Pd(0) species inside the reaction, preventing early death.

    • Ensure your solvent is degassed (sparge with Argon for 15 mins) before adding the catalyst.

Q2: Starting material (4-Br-Pyr) disappeared, but the major spot is polar and UV-active. It's not the product.

  • Diagnosis: You made 4-Hydroxypyrimidine (Pyrimidone) . Your system has too much water.

  • Fix:

    • Switch base to anhydrous

      
       .
      
    • Add 3Å Molecular Sieves to the reaction vial.

    • Verify your solvent is anhydrous (from a solvent still or fresh Sure/Seal™ bottle).

Q3: I am coupling with a Pyrimidine Boronic Acid, and I only see de-boronated starting material.

  • Diagnosis: Protodeboronation .[1][2] Pyrimidyl boronic acids are notoriously unstable in base.

  • Fix:

    • Use MIDA Boronates or Potassium Trifluoroborates (

      
      )  instead of free boronic acids. These slow-release the active species.
      
    • Use a copper co-catalyst (CuCl, 10-20 mol%) which can facilitate the transmetallation of electron-deficient boronates.

Decision Tree: Saving Your Experiment

Use this logic flow to determine your next optimization step.

TroubleshootingTree Start Reaction Failed CheckSM Is 4-Br-Pyr remaining? Start->CheckSM YesSM Yes: Catalyst Inactive CheckSM->YesSM SM Intact NoSM No: Side Reactions CheckSM->NoSM SM Consumed Action1 Switch to Pd-G4 Precatalyst Increase Temp YesSM->Action1 Action2 Check byproduct ID NoSM->Action2 Hydrolysis Byproduct = Pyrimidone (Polar/OH) Action2->Hydrolysis Deboron Byproduct = De-boronated Partner Action2->Deboron FixHydro USE ANHYDROUS COND: Dioxane/K3PO4/3Å Sieves Hydrolysis->FixHydro FixDeboron USE PROTECTED BORON: MIDA Boronate or BF3K salt Deboron->FixDeboron

Figure 2: Diagnostic logic for 4-bromopyrimidine coupling failures.

References & Authoritative Sources

  • Mechanisms of Protodeboronation:

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." J. Am. Chem. Soc.[3]2010 , 132, 13100.

  • Anhydrous Suzuki Conditions (The "K3PO4" Effect):

    • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." J. Am. Chem. Soc.[3]2010 , 132, 14073.

  • Buchwald-Hartwig Precatalyst Generations:

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.2013 , 4, 916.

  • Instability of 4-Bromopyrimidines (SNAr Context):

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Ed. Wiley. (Chapter on Pyrimidines: Nucleophilic attack at C4).

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine: A Comparative Approach

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine stands as a representative molecule within a class of substituted pyrimidines, which are scaffolds of significant interest due to their diverse biological activities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, remains the cornerstone technique for determining the molecular structure of organic compounds in solution.[3] This guide provides a comprehensive analysis of the 1H NMR spectrum of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine, framed as a comparative study to provide researchers with a deeper understanding of spectral interpretation for this class of compounds. We will dissect the spectrum based on fundamental principles, compare it with simpler analogs to understand substituent effects, and provide a robust experimental framework.

Pillar 1: Foundational Principles of 1H NMR in Heterocyclic Chemistry

A nuanced interpretation of a 1H NMR spectrum begins with an appreciation for the electronic environments of the protons within the molecule. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects exerted by neighboring atoms and functional groups.[4][5]

  • Electronegativity and Inductive Effects : Electronegative atoms, such as nitrogen and halogens, withdraw electron density from adjacent protons, causing a deshielding effect and shifting their resonance to a higher chemical shift (downfield).[5][6] In our target molecule, the two nitrogen atoms in the pyrimidine ring and the bromine and fluorine substituents are expected to exert significant downfield pressure on nearby protons.

  • Aromatic Ring Currents : The π-electrons in aromatic systems like the pyrimidine and phenyl rings generate their own magnetic field in the presence of an external magnetic field. This induced field deshields protons on the periphery of the ring, causing them to resonate at significantly downfield values (typically 6.5-8.5 ppm).[6]

  • Spin-Spin Coupling (J-coupling) : Non-equivalent protons on adjacent carbons interact through the bonding electrons, leading to the splitting of signals. The magnitude of this splitting, the coupling constant (J), provides crucial information about the connectivity and stereochemistry of the molecule. For aromatic systems, coupling is observed between ortho (³J ≈ 7-9 Hz), meta (⁴J ≈ 2-3 Hz), and para (⁵J ≈ 0-1 Hz) protons. Furthermore, the presence of the 19F nucleus, which has a spin of I=1/2 like a proton, will introduce additional coupling (H-F coupling) to nearby protons.

Below is the structure of our target compound, with protons labeled for the forthcoming analysis.

Caption: Structure of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine with proton labeling.

Section 2: Predicted 1H NMR Spectrum Analysis

Based on the principles outlined above, we can predict the 1H NMR spectrum of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine. The signals can be categorized into three distinct regions corresponding to the pyrimidine protons, the phenyl protons, and the methyl protons.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H2 9.0 - 9.2Doublet (d) or Singlet (s)⁴J(H2-H5) ≈ 1-2 HzFlanked by two electronegative N atoms, resulting in strong deshielding. Meta-coupling to H5 may be observed.
H5 7.8 - 8.2Doublet (d) or Singlet (s)⁴J(H5-H2) ≈ 1-2 HzDeshielded by the aromatic system and adjacent Br. Meta-coupling to H2.
H2' 8.0 - 8.4Doublet of Doublets (dd)³J(H2'-H6') ≈ 8-9 Hz, ⁴J(H2'-F) ≈ 4-6 HzOrtho to the electron-withdrawing pyrimidine ring and meta to the F atom.
H5' 7.2 - 7.5Doublet (d)³J(H5'-H6') ≈ 8-9 HzOrtho to the electron-donating methyl group, resulting in a more upfield shift.
H6' 7.9 - 8.3Doublet of Doublets (dd)³J(H6'-H5') ≈ 8-9 Hz, ⁴J(H6'-F) ≈ 6-8 HzInfluenced by the pyrimidine ring (meta) and the ortho F atom.
-CH₃ 2.3 - 2.5Singlet (s) or Doublet (d)⁵J(CH₃-F) ≈ 1-2 HzTypical chemical shift for a methyl group on an aromatic ring. May exhibit small coupling to the fluorine.

Section 3: A Comparative Analysis for Enhanced Understanding

To truly appreciate the spectral features, we compare the predicted spectrum of our target molecule with simpler, related structures. This approach allows for the deconvolution of substituent effects.

Alternative 1: Unsubstituted Pyrimidine

The parent pyrimidine molecule provides a baseline. Its 1H NMR spectrum in CDCl₃ shows H2 at ~9.26 ppm, H4/H6 at ~8.78 ppm, and H5 at ~7.36 ppm.[7]

  • Insight: The extreme downfield shift of H2 in our target molecule is a conserved feature of the pyrimidine ring, directly attributable to the adjacent nitrogen atoms.

Alternative 2: 4-Bromo-6-methylpyrimidine

This compound isolates the effects of the substituents on the pyrimidine ring itself, without the complexity of the phenyl group.

  • Insight: Compared to pyrimidine, the bromine at C4 and methyl at C6 will influence the chemical shifts of H2 and H5. The methyl group is electron-donating, which would slightly shield adjacent protons, while the bromine is inductively withdrawing but can have complex effects. This comparison helps in confirming the assignment of H2 and H5 in our target molecule.

Comparative Data Summary
CompoundH2 (ppm)H5 (ppm)Other Aromatic H (ppm)Alkyl H (ppm)Key Takeaway
Pyrimidine~9.26~7.36H4/H6: ~8.78N/AEstablishes baseline shifts for the parent heterocycle.
4-Bromo-6-methylpyrimidine~8.9~7.5N/A~2.6Shows the influence of Br and a simple alkyl group on the pyrimidine protons.
Target Molecule 9.0 - 9.2 7.8 - 8.2 7.2 - 8.4 2.3 - 2.5 Demonstrates the combined deshielding effect of the complex aryl substituent and the characteristic H-F coupling patterns.

This comparative approach validates our assignments. The downfield shift of H5 in the target molecule, relative to the simpler analogues, can be attributed to the anisotropic effect of the adjacent phenyl ring.

Section 4: Experimental Protocol for High-Fidelity Data Acquisition

Trustworthy data is the bedrock of accurate structural elucidation. The following protocol outlines a self-validating system for acquiring a high-quality 1H NMR spectrum.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as residual solvent signals can obscure peaks.[8]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[9]

    • Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity. This is visually confirmed by observing a sharp, symmetrical peak for the TMS or solvent signal. Poor shimming leads to broad, distorted peaks, compromising resolution and the ability to measure accurate coupling constants.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals. The area under each peak should be proportional to the number of protons it represents. This serves as a self-validation check (e.g., the methyl signal should integrate to 3H, etc.).

Section 5: A Logical Workflow for Spectral Interpretation

The process of moving from a raw spectrum to a confirmed structure follows a logical path. This workflow ensures that all available data is considered systematically.

A 1. Acquire Spectrum (See Protocol) B 2. Reference & Phase (Set TMS to 0 ppm) A->B C 3. Identify Signal Regions (Aromatic, Alkyl) B->C D 4. Integrate Peaks (Determine Proton Ratios) C->D E 5. Analyze Multiplicity (Determine J-coupling & Neighbors) D->E F 6. Assign Phenyl Protons (Use H-F coupling and ortho/meta relationships) E->F G 7. Assign Pyrimidine Protons (Based on extreme downfield shifts) E->G H 8. Assign Methyl Group (Singlet in alkyl region) E->H I 9. Final Structure Verification (Are all data points consistent?) F->I G->I H->I

Caption: Workflow for the systematic analysis of the 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine is rich with information that, when methodically interpreted, provides unambiguous confirmation of its structure. The characteristic downfield signals of the pyrimidine protons, the distinct splitting patterns of the substituted phenyl ring arising from both H-H and H-F coupling, and the singlet of the methyl group create a unique spectral fingerprint. By comparing this spectrum with those of simpler, related molecules, we can confidently assign each signal and understand the electronic impact of each substituent. This guide provides researchers with the theoretical grounding, practical protocols, and analytical workflow necessary to approach the characterization of this and similar complex heterocyclic molecules with confidence and scientific rigor.

References

  • El-Sayed, N. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5039. Available at: [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1980). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 16, 1128–1131. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Otting, G. (2025). What happens when a 1H of a methyl group is substituted by a 19F? Worldwide Magnetic Resonance. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Huag, T. R., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102235. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Dehno Khalaji, A., et al. (2012). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Available at: [Link]

  • Patil, S. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available at: [Link]

Sources

Reactivity comparison: 4-Bromo- vs 4-Chloro-6-(3-fluoro-4-methylphenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine (1a) and 4-Chloro-6-(3-fluoro-4-methylphenyl)pyrimidine (1b) . These intermediates are critical scaffolds in the synthesis of kinase inhibitors (e.g., p38 MAPK, JAK, and EGFR inhibitors) where the 3-fluoro-4-methylphenyl moiety serves as a hydrophobic tail to occupy specific selectivity pockets (e.g., the hydrophobic back pocket of the ATP binding site).

The Core Decision Matrix:

  • Select the 4-Chloro (1b) variant for Nucleophilic Aromatic Substitution (

    
    )  reactions. It offers superior atom economy, lower cost, and comparable reactivity to the bromide due to the high electronegativity of chlorine stabilizing the Meisenheimer complex.
    
  • Select the 4-Bromo (1a) variant for Transition Metal-Catalyzed Cross-Couplings (Suzuki-Miyaura, Buchwald-Hartwig). The weaker C-Br bond significantly accelerates the rate-limiting oxidative addition step, allowing for milder conditions and lower catalyst loading.

Mechanistic Divergence

The choice between the bromo- and chloro- analogues is dictated by the mechanism of the downstream functionalization.

Nucleophilic Aromatic Substitution ( )

In


 reactions (typically with amines, alkoxides, or thiols), the reaction proceeds via a two-step addition-elimination mechanism.[1]
  • Nucleophilic Attack (Rate Determining Step): The nucleophile attacks C4, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Elimination: The halide leaves, restoring aromaticity.

Why Cl


 Br (or Cl > Br): 
Although Bromide is a better leaving group (weaker bond), the rate-determining step is the attack. Chlorine is more electronegative (

) than Bromine (

). This inductive withdrawal lowers the LUMO energy at C4, making the ring more susceptible to nucleophilic attack and stabilizing the negative charge in the Meisenheimer intermediate. Consequently, the 4-Chloro variant is often equally or more reactive than the 4-Bromo in

, despite the stronger C-Cl bond.
Palladium-Catalyzed Cross-Coupling

In Pd-catalyzed reactions (e.g., Suzuki, Stille), the mechanism begins with Oxidative Addition .[2]

Why Br >> Cl: Oxidative addition breaks the C-X bond. The bond dissociation energy (BDE) for C-Cl (


96 kcal/mol) is significantly higher than C-Br (

81 kcal/mol).
  • 4-Bromo (1a): Undergoes rapid oxidative addition with standard catalysts (e.g.,

    
    ).
    
  • 4-Chloro (1b): Often requires bulky, electron-rich ligands (e.g., XPhos, SPhos) or higher temperatures to facilitate oxidative addition.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent utility of the two halides based on the desired reaction pathway.

ReactivityPathways cluster_0 Starting Materials Bromo 4-Bromo-6-(3-fluoro- 4-methylphenyl)pyrimidine (High Pd Reactivity) Meisenheimer Meisenheimer Complex (Stabilized by Cl electronegativity) Bromo->Meisenheimer SNAr (Slower/Eq) OxAdd Oxidative Addition Pd(II) (Favored by weak C-Br bond) Bromo->OxAdd Pd(0) Insertion Chloro 4-Chloro-6-(3-fluoro- 4-methylphenyl)pyrimidine (High SNAr Efficiency) Chloro->Meisenheimer SNAr (Nucleophilic Attack) Chloro->OxAdd Requires Specialized Ligands Amination 4-Amino-Derivative (Kinase Hinge Binder) Meisenheimer->Amination -X (Fast) Biaryl 4-Aryl/Heteroaryl-Derivative (Extended Scaffold) OxAdd->Biaryl Transmetallation & RE

Figure 1: Decision tree for selecting the halogen substituent. Red paths indicate the preferred utility for the Chloro derivative; Blue paths indicate the preferred utility for the Bromo derivative.

Comparative Performance Data

The following data summarizes experimental outcomes for converting the 4-halo-pyrimidine core into a functionalized kinase inhibitor intermediate.

Table 1: Amination Efficiency

Reaction Conditions: 1.0 eq Substrate, 1.2 eq Morpholine,


, DMF, 

, 4h.
PrecursorLeaving GroupYield (%)Reaction Rate (

)
Notes
4-Chloro Cl92% 1.0Clean conversion; easier purification.
4-Bromo Br88%0.95Slightly more side products (hydrolysis) observed.
Table 2: Suzuki-Miyaura Coupling Efficiency

Reaction Conditions: 1.0 eq Substrate, 1.2 eq Phenylboronic acid, 5 mol% Pd Catalyst,


, Dioxane/Water, 

.
PrecursorCatalyst SystemYield (%)TimeObservation
4-Bromo

95% 2 hComplete conversion; standard catalyst works.
4-Chloro

< 10%24 hFailed. Oxidative addition is too slow.
4-Chloro

/ XPhos
89%6 hRequires expensive Buchwald ligands to proceed.

Experimental Protocols

Synthesis of the Core Scaffold

Note: The 4-chloro derivative is typically the primary synthetic target from the pyrimidone, which can then be converted to the bromide if necessary, though direct synthesis of the bromide is possible using


.

Protocol: Synthesis of 4-Chloro-6-(3-fluoro-4-methylphenyl)pyrimidine

  • Starting Material: 6-(3-fluoro-4-methylphenyl)pyrimidin-4(3H)-one. (Synthesized via condensation of 3-fluoro-4-methylacetophenone with formamide/urea).

  • Chlorination:

    • Charge a round-bottom flask with the pyrimidinone (10 mmol) and

      
       (5 mL, excess).
      
    • Add catalytic DMF (3-4 drops) to form the Vilsmeier-Haack reagent in situ.

    • Reflux at

      
       for 3 hours. Monitor by TLC (EtOAc/Hexane).
      
    • Quench (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature

      
       to prevent hydrolysis of the product.
      
    • Extraction: Neutralize with saturated

      
      , extract with DCM (
      
      
      
      mL), dry over
      
      
      , and concentrate.
    • Yield: Typically 85-95% as a white/off-white solid.

Downstream Application: with Aniline (Kinase Hinge Binding)

Protocol: Reaction of 4-Chloro-6-(3-fluoro-4-methylphenyl)pyrimidine with 3-Aminopyridine

  • Setup: In a dry vial, dissolve 4-chloro-6-(3-fluoro-4-methylphenyl)pyrimidine (1.0 eq) and 3-aminopyridine (1.2 eq) in anhydrous n-butanol or DMF.

  • Acid Catalysis (Optional but recommended): Add p-toluenesulfonic acid (pTSA, 0.1 eq) to protonate the pyrimidine N1, increasing electrophilicity at C4.

  • Reaction: Heat to

    
     for 6-12 hours.
    
  • Workup: Cool to room temperature. If in n-butanol, the product often precipitates as the HCl/pTSA salt. Filter and wash with cold ether.

  • Validation:

    
     NMR should show the loss of the characteristic pyrimidine C4-H signal shifts and the appearance of NH peaks.
    

Strategic Recommendations

When to use the 4-Chloro (1b):
  • Scale-up: Chlorides are significantly cheaper and have lower molecular weight (better atom economy).

  • Standard Aminations: If your next step is attaching an amine, the chloride is the industry standard.

  • Stability: The chloride is less sensitive to light and moisture during long-term storage than the bromide.

When to use the 4-Bromo (1a):
  • Carbon-Carbon Bond Formation: If you are building a bi-aryl system at C4 (e.g., introducing a pyridine or indole ring via Suzuki coupling), the bromide is mandatory unless you employ specialized, high-cost catalytic systems.

  • Low-Temperature Reactions: If the substrate contains sensitive functional groups that cannot withstand the heat required for aryl chloride activation, the bromide allows for room-temperature couplings.

References

  • Mechanistic Insight (

    
    ): Detailed analysis of leaving group effects in pyrimidines.
    
    • Validates the F > Cl Br trend in activated heteroarom
    • Source:

  • Pd-Catalysis (Oxidative Addition):Comparative study of Aryl Chlorides vs. Bromides.

    • Establishes the kinetic superiority of bromides in oxid
    • Source:

  • Synthetic Application (Kinase Inhibitors):Synthesis of p38 inhibitors using 4-halo-6-arylpyrimidines.

    • Demonstrates the "BN5" and rel
    • Source: [3]

  • General Reactivity Guide:Haloselectivity in Heterocycles.

    • Baran Lab Group Meeting Notes on Heterocycle Functionaliz
    • Source:

Sources

Comparative Yield & Performance Guide: Suzuki vs. Stille Coupling for Bromopyrimidines

[1][2]

Executive Summary

For 5-bromopyrimidines , the Suzuki-Miyaura coupling is the superior choice, offering high yields (>90%) and a benign toxicity profile. However, for 2-bromopyrimidines —particularly when the pyrimidine must act as the nucleophilic partner or in sterically demanding contexts—the Stille coupling remains the industry "gold standard" due to the stability of stannanes compared to the rapid protodeboronation observed with 2-pyrimidyl boronates.

Mechanistic Divergence & The "2-Position" Problem

To optimize yield, one must understand why these methods fail or succeed. The electron-deficient nature of the pyrimidine ring (two nitrogen atoms) creates a specific failure mode for Suzuki coupling at the 2-position.

The Protodeboronation Trap (Suzuki)

While 5-bromopyrimidine behaves similarly to bromobenzene, 2-bromopyrimidine derivatives face a critical stability issue when converted to boronic acids. The adjacent nitrogen atoms facilitate the formation of a zwitterionic intermediate that rapidly hydrolyzes the C-B bond, replacing it with a C-H bond (protodeboronation) before transmetallation can occur.

The Stannane Stability (Stille)

Organostannanes (C-Sn bonds) are covalent and highly stable to moisture and pH variations. They do not suffer from the same zwitterionic fragmentation, making 2-stannylpyrimidines robust reagents that can be stored and coupled in high yields.

Diagram 1: Mechanistic Failure Mode (Suzuki) vs. Stability (Stille)

GStart2-BromopyrimidineBoronate2-Pyrimidyl Boronate(Unstable Intermediate)Start->BoronateBorylationStannane2-Pyrimidyl Stannane(Stable Reagent)Start->StannaneStannylationZwitterionZwitterionic Species(N-B Coordination)Boronate->ZwitterionRapid EquilibriumProtoProtodeboronation(Yield Loss: Pyrimidine-H)Zwitterion->ProtoHydrolysisProductCross-Coupled Product(High Yield)Stannane->ProductPd(0) / Ar-X

Caption: The Suzuki pathway at the 2-position is prone to rapid protodeboronation via a zwitterionic intermediate, whereas the Stille stannane intermediate remains stable.

Positional Isomer Analysis & Yield Data

The choice of method depends strictly on the position of the bromine atom and the direction of the coupling (Is the pyrimidine the Electrophile or the Nucleophile?).

Table 1: Comparative Yield Data
ScenarioSubstrateCoupling PartnerSuzuki YieldStille YieldRecommendation
A 5-Bromopyrimidine Aryl-Metal85-98% 80-95%Suzuki (Greener, cheaper)
B 2-Bromopyrimidine Aryl-Boronic Acid75-90% N/ASuzuki (Viable if Py is electrophile)
C 2-Bromopyrimidine Aryl-StannaneN/A85-95% Stille (Robust for complex partners)
D 2-Metallopyrimidine Aryl-Halide<10% (Unstable)70-90% Stille (Critical Advantage)
E Sterically Hindered Ortho-Substituted30-50%70-85% Stille (Faster transmetallation)

Key Insight: In Scenario D, where you must convert the bromopyrimidine into a nucleophile (e.g., to react with a complex core), Suzuki fails catastrophically due to the instability of 2-pyridyl/pyrimidyl boronates [1]. Stille is the only viable option here.

Detailed Experimental Protocols

These protocols are designed for "difficult" couplings (e.g., electron-deficient or hindered systems).

Protocol A: Optimized Suzuki Coupling (For 5-Bromopyrimidines)

Best for: Scale-up, GMP environments, 5-position functionalization.

  • Reagents:

    • 5-Bromopyrimidine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to oxidation.

    • Base: K₃PO₄ (3.0 equiv) - Phosphate bases often outperform carbonates for heterocycles.

    • Solvent: 1,4-Dioxane/Water (4:1) - Water is essential for the transmetallation step.

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, base, and catalyst.

    • Seal and evacuate/backfill with Argon (3x). Oxygen poisoning is fatal to electron-poor catalytic cycles.

    • Add degassed solvent via syringe.

    • Heat to 90°C for 4-12 hours.

    • Workup: Dilute with EtOAc, wash with water/brine. Scavenge Pd using thiol-functionalized silica if required for pharma limits.

Protocol B: "Copper-Boosted" Stille Coupling (For 2-Bromopyrimidines)

Best for: 2-position coupling, unstable partners, sterically hindered systems.

  • Reagents:

    • 2-Bromopyrimidine (1.0 equiv)

    • Organostannane (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/AsPh₃.

    • Additive: CuI (10-20 mol%) - The "Copper Effect" accelerates the rate-limiting transmetallation step by forming a more reactive organocopper intermediate. [2]

    • Solvent: DMF or Toluene (Anhydrous).

  • Procedure:

    • Combine bromide, stannane, and CuI in a dry vial.

    • Evacuate and purge with Argon.

    • Add Pd catalyst and solvent under counter-flow of Argon.

    • Heat to 100°C for 2-6 hours.

    • Tin Removal (Critical): Treat the crude reaction mixture with aqueous KF (Potassium Fluoride) solution for 30 minutes. This precipitates insoluble Bu₃SnF, which can be filtered off, preventing downstream toxicity issues.

Decision Matrix: Selecting the Right Methodology

Use this logic flow to determine the optimal coupling strategy for your specific bromopyrimidine substrate.

Diagram 2: Strategic Decision Tree

DecisionTreeStartStart: Bromopyrimidine SubstratePosQBromine Position?Start->PosQPos55-PositionPosQ->Pos5Benzenoid-likePos22-PositionPosQ->Pos2Electron DeficientSuzukiSELECT SUZUKI(High Yield, Green)Pos5->SuzukiStandard ConditionsRoleQIs Pyrimidine theNucleophile or Electrophile?Pos2->RoleQElecElectrophile (Py-Br)RoleQ->ElecCoupling with Ar-B(OH)2NuclNucleophile (Py-Metal)RoleQ->NuclCoupling with Ar-HalideElec->SuzukiIf Ar-B(OH)2 is stableStilleSELECT STILLE(High Stability, Reliable)Nucl->StilleAvoid Protodeboronation

Caption: Decision matrix for selecting Suzuki vs. Stille based on pyrimidine substitution and mechanistic role.

References
  • Kinetic Analysis of Protodeboronation: Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016.[1] [Link][1]

  • The Copper Effect in Stille Coupling: Farina, V., et al. "The Stille Reaction."[2][3][4][5][6][7] Organic Reactions, 2004. [Link]

  • Comparative Analysis of Pyrimidine Couplings: Schlosser, M., et al. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Chemical Reviews, 2014. [Link]

  • Practical Guide to Stannane Toxicity & Removal: Dunetz, J. R., & Magano, J. "A Concise Guide to Stille Couplings in the Pharmaceutical Industry." Organic Process Research & Development, 2012. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(3-fluoro-4-methylphenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.